![molecular formula C19H25N3S B2945689 N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-84-4](/img/structure/B2945689.png)
N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine” is a chemical compound with the molecular formula C19H25N3S . It has an average mass of 327.487 Da and a monoisotopic mass of 327.176910 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C19H25N3S . The structure likely includes a quinazolinamine core, which is a common structure in many pharmaceutical compounds.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 516.3±50.0 °C and a predicted density of 1.15±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 5.39±0.20 .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
One of the pivotal applications involves catalytic asymmetric benzylic C-H activation, a process that facilitates the formation of complex molecules. This approach has been utilized to activate toluene and isopropylbenzene through a rhodium-carbenoid-induced C-H insertion, demonstrating the compound's role in facilitating highly regioselective and enantioselective reactions (Davies et al., 2002).
Antimicrobial Activity
Another significant application is in the realm of antimicrobial research, where derivatives of the compound have been synthesized and evaluated for their activity against a variety of bacterial and fungal species. Specifically, 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy, highlighting their potential as antimicrobial agents (Al-Salahi et al., 2013).
Synthesis of Functionalized Quinazolines
Research has also focused on the synthesis of functionalized quinazolines, a class of compounds with various pharmaceutical applications. Innovative methods have been developed for synthesizing these compounds, including the use of intramolecular electrophilic cyclization, which offers a pathway to access diverse quinazoline derivatives with potential biological activity (Kut et al., 2020).
Enzymatic Activity Enhancement
Further investigations into substituted quinolinones have revealed their ability to enhance enzymatic activities, particularly α-amylase. This highlights a novel application of such compounds in potentially modulating enzymatic processes, with implications for the development of therapeutic agents targeting metabolic disorders (Abass, 2007).
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-propan-2-yl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-13(2)20-18-16-6-4-5-7-17(16)21-19(22-18)23-12-15-10-8-14(3)9-11-15/h8-11,13H,4-7,12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGNDEUZCLXCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)
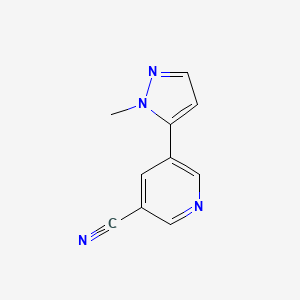
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

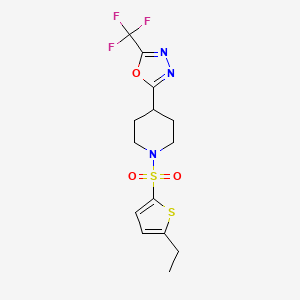
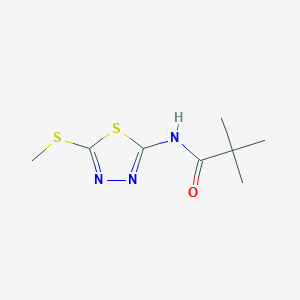
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)
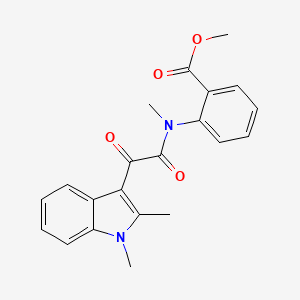
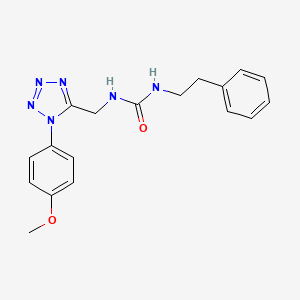
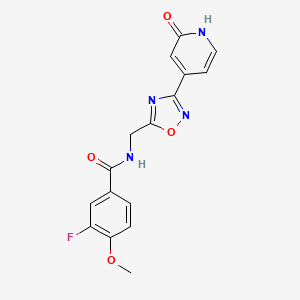
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)
![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)
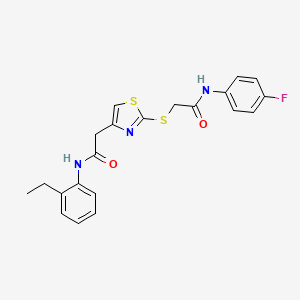
![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)